![molecular formula C18H18N2O6 B14362486 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 95632-85-2](/img/structure/B14362486.png)
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound that features a nitrophenyl group, a benzyloxycarbonyl-protected amino group, and a butanoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves the esterification of 4-nitrophenol with 2-{[(benzyloxy)carbonyl]amino}butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrogen gas with palladium on carbon (Pd/C) catalyst for hydrogenolysis.
Major Products Formed
Hydrolysis: 4-nitrophenol and 2-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: 4-aminophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate.
Substitution: 4-nitrophenyl 2-amino butanoate.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.
Medicine: As a potential prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In the development of novel materials and as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its hydrolysis or reduction to release active components. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological assays or drug release in pharmaceutical contexts.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the amino and benzyloxycarbonyl groups.
4-Nitrophenyl butanoate: Similar ester structure but lacks the amino group.
2-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar amino acid structure but lacks the nitrophenyl ester group.
Uniqueness
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is unique due to the combination of its nitrophenyl ester and benzyloxycarbonyl-protected amino groups, which confer specific reactivity and functionality not found in simpler analogs.
Propiedades
Número CAS |
95632-85-2 |
|---|---|
Fórmula molecular |
C18H18N2O6 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H18N2O6/c1-2-16(19-18(22)25-12-13-6-4-3-5-7-13)17(21)26-15-10-8-14(9-11-15)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22) |
Clave InChI |
WXMSZPYYPVWGRP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
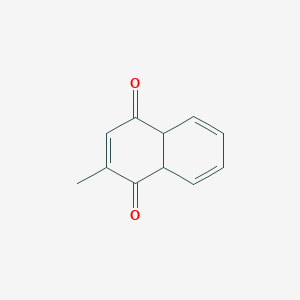
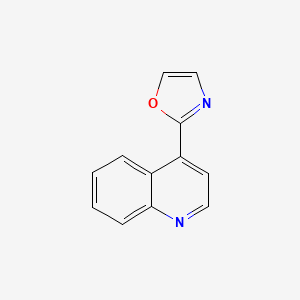
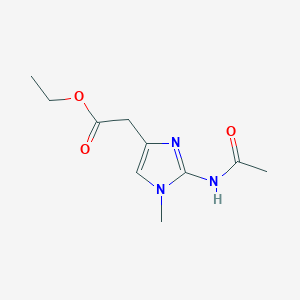
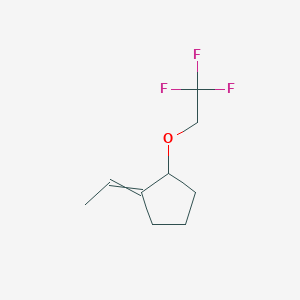
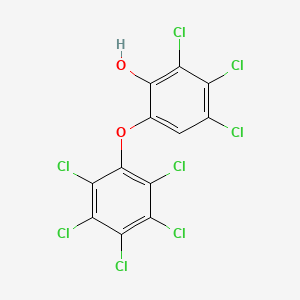

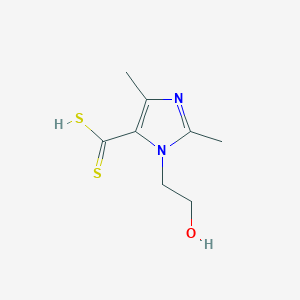
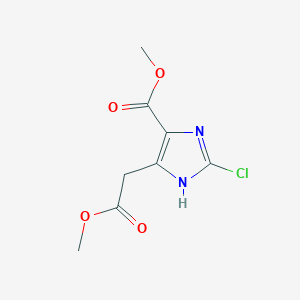
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

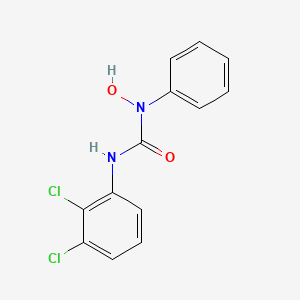

![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
